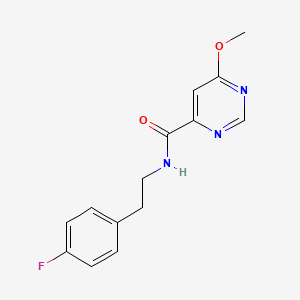

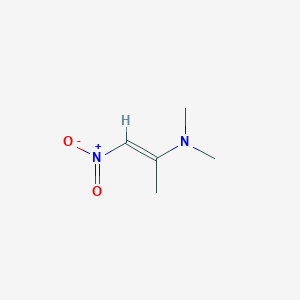

N-(4-fluorophenethyl)-6-methoxypyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

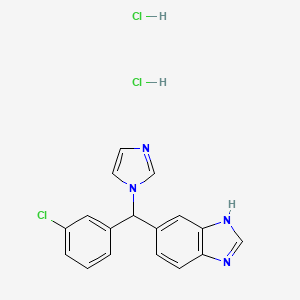

“N-(4-fluorophenethyl)-6-methoxypyrimidine-4-carboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a fluorophenethyl group attached to the pyrimidine ring via an amide linkage . The methoxy group is attached to the 6-position of the pyrimidine ring.

Synthesis Analysis

While the exact synthesis of this compound isn’t available, it might involve the reaction of 4-fluorophenethylamine with 6-methoxypyrimidine-4-carboxylic acid or its activated derivative . This would form an amide bond between the amine group of the 4-fluorophenethylamine and the carboxylic acid group of the 6-methoxypyrimidine-4-carboxylic acid .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a fluorophenethyl group, and a methoxy group . The fluorine atom in the fluorophenethyl group would be expected to have a strong electronegativity, pulling electron density towards itself and potentially influencing the reactivity of the compound.Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the amide bond could be hydrolyzed under acidic or basic conditions to yield 4-fluorophenethylamine and 6-methoxypyrimidine-4-carboxylic acid . The methoxy group could potentially be demethylated under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the fluorine atom could potentially increase the compound’s stability and lipophilicity . The compound is likely to be solid at room temperature .Scientific Research Applications

Kinase Inhibition and Anticancer Properties

One pivotal area of application is in the discovery of selective kinase inhibitors for cancer therapy. For example, the development of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent Met kinase inhibitors highlights the role of similar compounds in targeting specific kinases involved in cancer progression. Such compounds demonstrate significant tumor stasis in cancer models, marking them as potential candidates for clinical trials (Schroeder et al., 2009).

Synthesis and Chemical Properties

The chemical synthesis and modification of pyrimidine derivatives, including methods for regioselective substitution and the introduction of specific functional groups, are crucial for creating compounds with desired biological activities. The facile and regioselective synthesis of novel 2,4-disubstituted-5-fluoropyrimidines underscores the importance of synthetic strategies in generating potential kinase inhibitors (Wada et al., 2012).

Drug Development and Therapeutic Applications

Further research into dihydroxypyrimidine-4-carboxamides presents a class of compounds with potent HIV integrase inhibitory activities, indicating the broader therapeutic potential of related chemical structures in antiviral drug development (Pace et al., 2007). This demonstrates the compound's relevance in addressing global health challenges such as HIV/AIDS.

Material Science and Polymer Chemistry

In material science, derivatives of pyrimidine and related compounds have been explored for their electrochromic and electrofluorescent properties, suggesting potential applications in the development of advanced materials with dual-switching capabilities (Sun et al., 2016).

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O2/c1-20-13-8-12(17-9-18-13)14(19)16-7-6-10-2-4-11(15)5-3-10/h2-5,8-9H,6-7H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZZQLZBSULDPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C(=O)NCCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[2-(4-Chloro-2-hydroxyphenyl)propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2705160.png)

![N-{[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]carbonyl}-L-methionine](/img/structure/B2705169.png)

![Ethyl 1-(2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-3-carboxylate](/img/structure/B2705174.png)

![N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-fluorobenzenecarboxamide](/img/structure/B2705177.png)